molecular formula C10H12O2S B1324641 ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate CAS No. 19282-44-1

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Cat. No.: B1324641
CAS No.: 19282-44-1
M. Wt: 196.27 g/mol
InChI Key: UEKXSJXOYHFWPR-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a thiophene moiety ([b] fusion indicates the thiophene is fused at positions 2 and 3). The ester group at position 2 enhances its utility as a precursor in medicinal chemistry and materials science. Synthesis often involves cyclization reactions, such as those employing Grignard reagents or acetic anhydride-mediated acetylation . Its molecular weight is 211.28 g/mol (C${10}$H${13}$NO$_2$S), as confirmed by safety data .

Properties

IUPAC Name

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-12-10(11)9-6-7-4-3-5-8(7)13-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKXSJXOYHFWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate typically involves the reaction of ethyl cyanoacetate with sulfur and cyclopentanone under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds, including ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiophene derivatives that showed promising antibacterial and antifungal activities. The structural features of these compounds contribute to their effectiveness against a range of pathogens .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity associated with thiophene derivatives. This compound has been explored as a precursor in synthesizing compounds with potential anticonvulsant effects. This is particularly relevant for developing new treatments for epilepsy and other seizure disorders .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and its favorable charge transport characteristics enhance device performance .

Data Table: Summary of Applications

Application AreaSpecific UseRelevant Studies
Medicinal ChemistryAntimicrobial activity ,
Anticonvulsant properties
Materials ScienceOrganic electronics (OLEDs, OPVs) ,

Case Study 1: Antimicrobial Activity

In a study conducted by Saeed et al., various thiophene derivatives were synthesized and tested against common bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggested that modifications at the thiophene ring could enhance efficacy .

Case Study 2: Organic Electronics

A research project focused on the application of this compound in developing high-performance OLEDs. The study demonstrated that incorporating this compound into the active layer improved device efficiency and stability compared to conventional materials. The findings were published in a leading materials science journal, highlighting its potential for commercial applications .

Mechanism of Action

The mechanism of action of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Cyclopenta[b]thiophene Core

Compound Name Structure Molecular Weight (g/mol) Key Substituents Synthesis Method Properties/Applications
Ethyl 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate [Ethyl ester at C2, amino at C3] 211.28 -NH$_2$ at C3 Not explicitly detailed; likely via nucleophilic substitution or reduction Enhanced reactivity for amide formation; potential intermediate in drug synthesis
Ethyl 2-acetamido-4-(2-phenylhydrazono)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate [Acetamido at C2, phenylhydrazone at C4] ~349.4 (estimated) -NHCOCH$3$, -N=NC$6$H$_5$ Acetylation of precursor 14b with acetic anhydride in DMF Increased steric hindrance; potential use in dye or coordination chemistry
Ethyl 5,5-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate [Dimethyl at C5] 239.34 -CH$_3$ at C5 Not explicitly detailed; likely via alkylation of ketone intermediates Higher lipophilicity; improved metabolic stability in pharmaceutical applications

Key Observations :

  • The amino group at C3 (vs. ester at C2) enables divergent reactivity, favoring nucleophilic reactions .
  • Bulky substituents (e.g., phenylhydrazone) reduce solubility but enhance π-π stacking in materials science .

Ring Fusion and Heterocyclic Modifications

Compound Name Structure Molecular Weight (g/mol) Key Features Synthesis Method Properties/Applications
5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophene [c] fusion, alkyl at C5 Variable (e.g., R = CH$_3$: 194.3) Cyclopenta[c]thiophene core Grignard addition to cyclopenta[c]thiophenone Altered electronic properties due to [c] fusion; potential semiconductor applications
Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate Benzo[b]thiophene core 358.35 -OH, -O at C4/C7, phenyl at C3 Acetylation of diketone precursor High polarity due to ketones; fluorescent or antioxidant properties

Key Observations :

  • [c]-Fused cyclopenta-thiophenes exhibit distinct conjugation pathways compared to [b]-fused analogs, affecting bandgap in electronic materials .
  • Benzo[b]thiophene derivatives (e.g., ) are more aromatic and polar, limiting membrane permeability but enhancing UV absorption .

Functional Group Replacements

Compound Name Structure Molecular Weight (g/mol) Functional Group Synthesis Method Properties/Applications
2-Amino-N-(thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide [Carboxamide at C3, thiazole at N] ~317.4 (estimated) -CONH-thiazole Condensation of ethyl ester with thiazol-2-amine Antitumor activity via kinase inhibition; improved hydrogen bonding
Methyl 6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate [Ketone at C6] 212.25 -CO at C6 Oxidation of dihydro precursor Electrophilic reactivity at ketone; intermediate for C-C bond formation
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide [Carbohydrazide at C2] 197.25 -CONHNH$_2$ Hydrazinolysis of ethyl ester Chelating agent for metal ions; precursor to heterocyclic hydrazones

Key Observations :

  • Carboxamide derivatives (e.g., ) show enhanced biological activity due to hydrogen-bonding capacity .
  • Ketone-containing analogs () are more reactive toward nucleophiles, enabling diverse functionalization .

Biological Activity

Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a compound belonging to the thiophene family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H12O2S
  • CAS Number : 19282-44-1
  • Appearance : Pale yellow to brown powder
  • Melting Point : 88.0 - 97.0 °C

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been widely studied. This compound and its derivatives have demonstrated significant antibacterial and antifungal activities:

  • Antibacterial Activity :
    • Compounds derived from thiophene structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin and gentamicin .
CompoundBacterial StrainInhibition Zone (mm)Activity Index (%)
This compoundS. aureus15-2160-87.5
Derivative AE. coli2375
Derivative BPseudomonas aeruginosa2070
  • Antifungal Activity :
    • The compound has also shown activity against fungal strains such as Aspergillus fumigatus and Syncephalastrum racemosum. One study noted that certain derivatives displayed potent antifungal properties with significant inhibition rates .

Anticancer Activity

Research indicates that thiophene derivatives exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
CompoundCell LineIC50 Value (µM)Notes
This compoundMCF-718.5Moderate activity
Derivative CHCT-11610.0High activity
Derivative DPC-312.3High activity

The anticancer mechanisms involve apoptosis induction and cell cycle arrest, making these compounds potential candidates for further development in cancer therapy .

Antioxidant Activity

Thiophene compounds are also recognized for their antioxidant properties. This compound has demonstrated the ability to scavenge free radicals effectively:

Test MethodCompoundScavenging Activity (%)
DPPH AssayEthyl 5,6-dihydro...85.9
ABTS AssayReference (Ascorbic Acid)88.0

These results indicate that the compound could be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various thiophene derivatives and tested them against multiple bacterial strains. The results showed that compounds with specific substituents exhibited enhanced antibacterial activity compared to others.
  • Cytotoxicity Assessment : In a series of experiments involving different cancer cell lines, ethyl derivatives were found to significantly inhibit cell proliferation, suggesting a strong potential for development into therapeutic agents.

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